molecular formula C9H14N2O2 B2803126 ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 116344-24-2

ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2803126
CAS No.: 116344-24-2
M. Wt: 182.223
InChI Key: BOPLBCKURJDPFH-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for pyrazole derivatives often employ eco-friendly and cost-effective catalysts. Amberlyst-70, a resinous and thermally stable catalyst, is one such example. It offers a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the pyrazole ring, which can participate in nucleophilic and electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include arylhydrazines, transition-metal catalysts, and photoredox agents. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can yield regioisomeric pyrazoles .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate include other pyrazole derivatives such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .

Uniqueness: What sets this compound apart is its specific substitution pattern, which can lead to unique reactivity and biological properties.

Properties

IUPAC Name

ethyl 5-ethyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-8-7(6-10-11(8)3)9(12)13-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPLBCKURJDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116344-24-2
Record name ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate
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